

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Methylthiolane-2- carbaldehyde

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Compound of Interest

Compound Name: 2-Methylthiolane-2-carbaldehyde

CAS No.: 1506905-49-2

Cat. No.: B1380328

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Content Type: Comparative Technical Guide Subject: **2-Methylthiolane-2-carbaldehyde** (

) Methodology: Electron Ionization (EI) Mass Spectrometry (70 eV)

Executive Summary & Analytical Significance

2-Methylthiolane-2-carbaldehyde is a saturated sulfur heterocycle often encountered as a volatile intermediate in Maillard reaction pathways (meat flavor chemistry) or as a degradation product in sulfur-containing pharmaceutical synthesis.

The analytical challenge lies in distinguishing this compound from its isobaric isomers, particularly 2-acetylthiolane and 3-methylthiolane-2-carbaldehyde. While all share a molecular weight of 130 Da, their fragmentation pathways under Electron Ionization (EI) differ significantly due to the stability of the quaternary carbon at the C2 position and the specific alpha-cleavage propensity of the aldehyde group versus the ketone.

This guide provides a mechanistic breakdown of the fragmentation pattern, offering a comparative analysis against key alternatives to ensure positive identification.

Theoretical Framework: Mechanistic Fragmentation

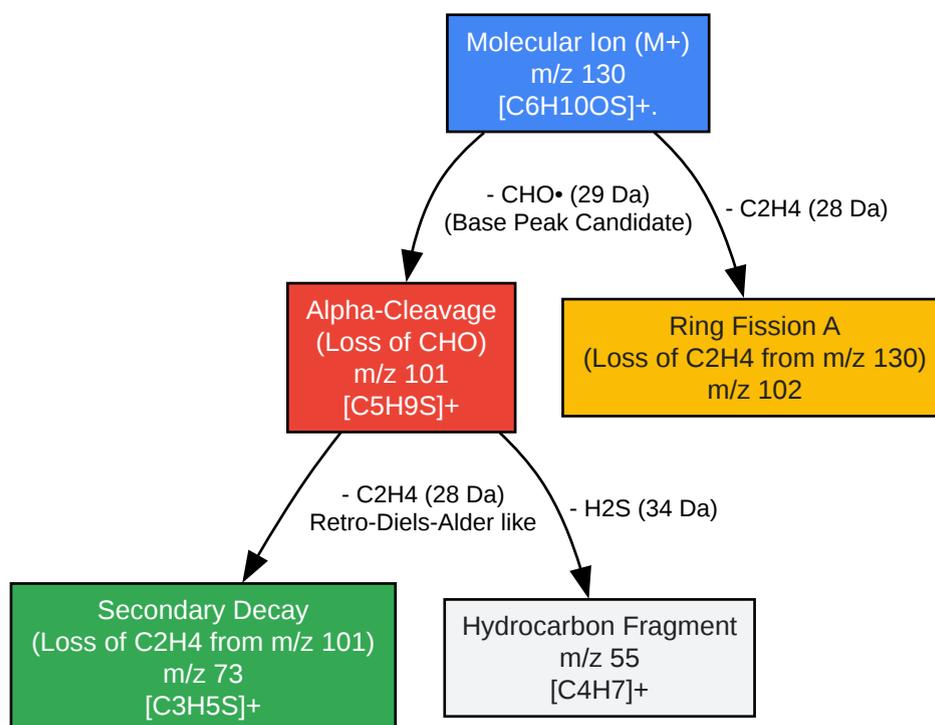
To interpret the mass spectrum of **2-Methylthiolane-2-carbaldehyde** correctly, one must understand the interplay between the sulfur heteroatom and the exocyclic aldehyde group.

Key Fragmentation Drivers

- **Alpha-Cleavage (Dominant):** The bond between the quaternary C2 carbon and the carbonyl carbon is significantly weakened. The radical cation prefers to retain the charge on the sulfur-containing ring (forming a tertiary carbocation stabilized by sulfur) rather than the formyl radical.
- **Sulfur Isotopic Signature:** The presence of a single sulfur atom dictates a diagnostic peak at approximately 4.4% relative intensity to the molecular ion, confirming the formula .
- **Ring Fission:** The thiolane ring is prone to retro-cyclization, often ejecting ethylene () or thioformaldehyde () fragments.

Predicted Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary decay channels for the molecular ion (130).



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Caption: Figure 1. Primary fragmentation pathways of **2-Methylthiolane-2-carbaldehyde** under 70 eV EI conditions.

Comparative Performance Analysis

This section compares the target analyte against its closest isobaric interferents. The ability to distinguish these isomers is critical for accurate structural elucidation.[1]

The Alternatives

- Target: **2-Methylthiolane-2-carbaldehyde** (Aldehyde at C2, Methyl at C2).
- Alternative A: 2-Acetylthiolane (Ketone side chain, no methyl on ring).
- Alternative B: Thiolane-2-carbaldehyde (Homolog, no methyl group, MW 116).

Diagnostic Ion Table

Feature	Target: 2-Methylthiolane-2-carbaldehyde	Alt A: 2-Acetylthiolane	Alt B: Thiolane-2-carbaldehyde
Molecular Ion ()	130 (Strong)	130 (Strong)	116 (Strong)
Base Peak (Likely)	101 ()	43 () or 87 ()	87 ()
Loss of Methyl ()	115 (Weak/Absent)	115 (Moderate, alpha-cleavage)	N/A
Loss of Carbonyl	101 ()	87 ()	87 ()
Ring Fragment	73 (Derived from 101)	87 (Stable Acylium)	59 (Derived from 87)

Comparative Analysis Logic

- Vs. 2-Acetylthiolane:
 - The Target readily loses the formyl radical (29 Da) to give 101.
 - 2-Acetylthiolane cannot lose 29 easily. Instead, it loses the methyl radical (15 Da) to give 115 or the acetyl group (43 Da) to give 87.
 - Differentiation Rule: If 101 is dominant and 43 is low, it is the Aldehyde. If

43 is the base peak, it is the Ketone.

- Vs. Thiolane-2-carbaldehyde:
 - This is a simple homologous series shift. All ring-containing fragments in the Target will be shifted by +14 Da compared to Thiolane-2-carbaldehyde (,).

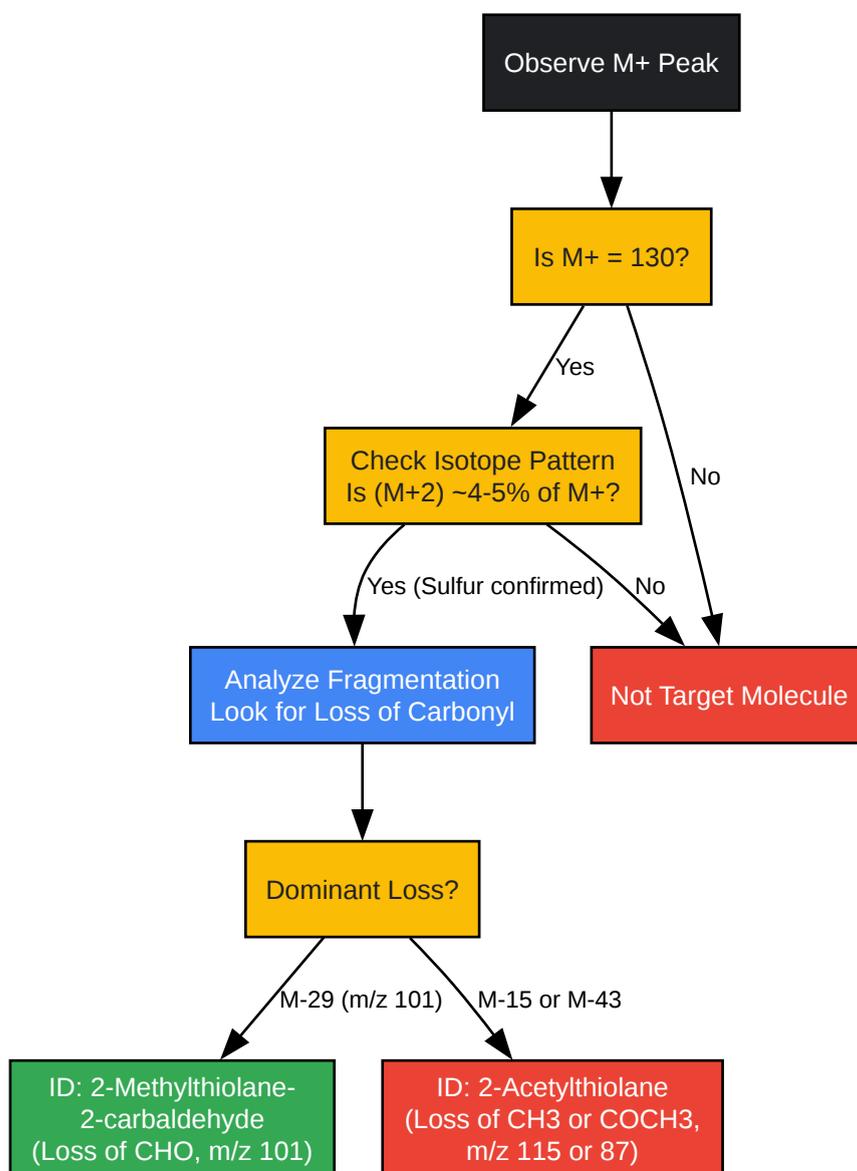
Experimental Protocol: GC-MS Identification

To validate the presence of **2-Methylthiolane-2-carbaldehyde**, follow this self-validating workflow.

Instrument Parameters

- Column: Non-polar (e.g., DB-5MS or equivalent), 30m x 0.25mm ID.
 - Reasoning: Sulfur heterocycles are moderately polar; a non-polar column separates based on boiling point and minimizes tailing caused by the aldehyde group.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Ionization: Electron Ionization (EI) at 70 eV.^[2]
- Source Temp: 230°C.
- Scan Range: 35–200 amu.

Identification Workflow (Decision Tree)



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Caption: Figure 2. Logic flow for distinguishing **2-Methylthiolane-2-carbaldehyde** from isobaric interferences.

References

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